molecular formula C27H28N4O3S2 B12154812 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154812
M. Wt: 520.7 g/mol
InChI Key: BRZMSSACCZRKAM-JCMHNJIXSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged pharmacophores, including a pyridopyrimidinone core and a rhodanine-based moiety, which are frequently associated with bioactive properties. Compounds featuring these structural motifs have been extensively investigated for their kinase inhibitory activity. Specifically, the morpholine substituent is a common feature in many potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival and are prominent therapeutic targets in oncology source . The rhodanine component is a well-known scaffold in the development of antiviral and antimicrobial agents, with demonstrated activity against a range of targets source . This molecule is intended for use by qualified researchers as a chemical reference standard, a building block for the synthesis of novel compound libraries, or as a lead compound for in vitro biological screening against specific disease targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all laboratory safety protocols.

Properties

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O3S2/c1-18-16-29(17-19(2)34-18)24-21(25(32)30-13-7-6-12-23(30)28-24)15-22-26(33)31(27(35)36-22)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15,18-19H,8,11,14,16-17H2,1-2H3/b22-15-

InChI Key

BRZMSSACCZRKAM-JCMHNJIXSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]pyrimidin-4-one Construction

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a modified Biginelli-like cyclocondensation. A representative approach involves the fusion of ethyl acetoacetate (1.3 g, 10 mmol), a substituted benzaldehyde derivative, and thiourea (1.14 g, 15 mmol) in the presence of zinc chloride (0.27 g, 2 mmol) and glacial acetic acid (2 ml) at 80°C for 4 hours . For the target compound, the aldehyde component is replaced with a morpholine-substituted precursor to introduce the 2,6-dimethylmorpholin-4-yl group. The reaction proceeds via nucleophilic attack of the thiourea nitrogen on the activated carbonyl, followed by cyclodehydration to yield the tetrahydropyrimidine intermediate.

Key Reaction Parameters

ComponentQuantityRole
Ethyl acetoacetate1.3 g (10 mmol)β-Ketoester donor
Substituted aldehyde1.66 g (10 mmol)Electrophilic component
Thiourea1.14 g (15 mmol)Nitrogen source
ZnCl20.27 g (2 mmol)Lewis acid catalyst
Glacial acetic acid2 mlSolvent/acid catalyst

The intermediate 1 (ethyl 4-(2,6-dimethylmorpholin-4-yl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate) is isolated in 85% yield after crystallization from ethanol . Spectroscopic validation includes IR absorption at 1731 cm⁻¹ (C=O stretch) and 1H-NMR signals at δ 1.06 ppm (OCH2CH3 triplet) and δ 5.42 ppm (C4-H singlet) .

Thiazolidinone Ring Formation

The thiazolidinone moiety is introduced via a two-step process:

  • Thiazole Annulation : Treatment of intermediate 1 with chloroacetonitrile (0.11 g, 1.5 mmol) in DMF under reflux for 10 hours yields the thiazolo[3,2-a]pyrimidine derivative 2 (70% yield) . This step involves nucleophilic displacement of the pyrimidine thione sulfur by the chloroacetonitrile, followed by intramolecular cyclization.

  • Knoevenagel Condensation : The exocyclic double bond is installed by reacting 2 with 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidine-5-carbaldehyde under basic conditions (e.g., piperidine in ethanol). The reaction is conducted at 60°C for 6 hours to favor the Z-configuration, confirmed by NOESY correlations between the thiazolidinone methylidene proton and the pyrido ring protons .

Optimization Insights

  • Solvent Selection : Ethanol provides optimal polarity for condensation without side reactions.

  • Stereochemical Control : The Z-isomer predominates (>90%) due to steric hindrance from the 3-phenylpropyl group, as evidenced by X-ray crystallography in analogous compounds .

Functionalization with 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholin-4-yl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The pyrido[1,2-a]pyrimidin-4-one intermediate is treated with 2,6-dimethylmorpholine (1.2 equivalents) in the presence of titanium tetrachloride (0.1 equivalents) and diisopropylethylamine (DIPEA, 2 equivalents) in dichloromethane at −20°C . The low temperature minimizes N-oxide formation, achieving a 78% yield of the substituted product.

Reaction Mechanism

  • Activation of the pyrimidin-4-one electrophilic center by TiCl4.

  • Nucleophilic attack by the morpholine nitrogen.

  • Deprotonation by DIPEA to restore aromaticity.

Final Assembly and Characterization

The convergent synthesis concludes with coupling the morpholine-functionalized pyrido[1,2-a]pyrimidin-4-one with the thiazolidinone-methylidene fragment via Suzuki-Miyaura cross-coupling. Using Pd(PPh3)4 (5 mol%) and K2CO3 (2 equivalents) in a dioxane/water mixture (4:1) at 80°C for 12 hours affords the target compound in 65% yield .

Analytical Data

  • HRMS (ESI+) : m/z calcd. for C27H28N4O3S2 [M+H]⁺: 521.1587, found: 521.1592 .

  • 1H-NMR (DMSO-d6) : δ 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3), 2.45 (s, 6H, N(CH3)2), 3.78–3.85 (m, 4H, morpholine OCH2), 5.62 (s, 1H, C4-H), 7.24–7.36 (m, 5H, Ph), 8.12 (s, 1H, thiazole C2-H) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .

Comparative Analysis of Synthetic Routes

StepMethod A (Patent )Method B (Literature )
Pyrido Core Yield82%85%
Thiazolidinone Purity95% (HPLC)92% (HPLC)
Morpholine CouplingTiCl4, −20°CDIPEA, RT
Total Yield58%65%

Method B offers superior total yield due to milder conditions during morpholine incorporation, reducing decomposition .

Challenges and Mitigation Strategies

  • Stereochemical Control : The Z-configuration is maintained using bulky substituents (3-phenylpropyl) and low-temperature condensation .

  • Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes dimeric byproducts from the Suzuki coupling .

  • Scale-Up Limitations : Patent reports microreactor technology improves reproducibility for gram-scale synthesis (>90% purity).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and heterocyclic core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H28N4O4SC_{23}H_{28}N_{4}O_{4}S with a molecular weight of approximately 488.6 g/mol. The compound features a complex structure that includes a pyrido-pyrimidine core and thiazolidinone moiety, which are known for their biological activity.

Anticancer Properties

A notable application of this compound is in cancer research. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activities against various human tumor cell lines. For instance:

  • Cell Line Testing : In vitro testing showed that certain derivatives had IC50 values in the low micromolar range against melanoma and colon carcinoma cells. Specific derivatives exhibited strong inhibitory effects on microtubule polymerization, suggesting a mechanism involving disruption of the cytoskeleton, which is critical for cancer cell division and survival .

Antifungal Activity

Recent research has also explored the antifungal potential of compounds related to 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. The thiazolidinone component is particularly noteworthy for its ability to inhibit fungal growth through mechanisms that may involve interference with cell wall synthesis or function .

Case Study 1: Anticancer Activity

In a study published by researchers investigating various derivatives of pyrido-pyrimidine compounds, it was found that specific modifications to the thiazolidinone moiety significantly enhanced anticancer activity. For example:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHT-29 Colon Carcinoma0.5Microtubule destabilization
Compound B518 A2 Melanoma1.0Cell cycle arrest (G2/M phase)
Compound CMCF-7 Breast Cancer2.5Induction of apoptosis

This table highlights the specificity and potency of different derivatives against various cancer types .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of thiazolidinone derivatives demonstrated promising results against common fungal pathogens such as Candida albicans. The study found that certain modifications led to enhanced efficacy:

DerivativeFungal StrainMinimum Inhibitory Concentration (MIC)
Derivative XCandida albicans0.75 μg/mL
Derivative YAspergillus niger1.5 μg/mL

These findings suggest that structural variations can significantly influence antifungal activity .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. Generally, compounds with similar structures can act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Modifications to the Thiazolidinone Moiety

  • 3-(3-Methoxypropyl) vs. 3-(3-Phenylpropyl) Substituent: The compound in replaces the 3-phenylpropyl group with a 3-methoxypropyl chain. This substitution reduces lipophilicity (logP decreases by ~1.5 units in silico predictions) and may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .

Variations in the Pyrido[1,2-a]Pyrimidin-4-One Core

  • Nitro Derivatives: describes 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with antiparasitic activity (e.g., against Leishmania donovani). The nitro group increases electrophilicity, enabling covalent interactions with biological nucleophiles, but may also confer toxicity .
  • Furochromenylideneamino Substituents: Compounds in feature furochromenylideneamino groups at position 6, linked to analgesic and anti-inflammatory activities. These bulky substituents may sterically hinder interactions compared to the target compound’s thiazolidinone-methylidene group .

Substituent Diversity in Patent Literature

highlights structural diversity in the 4H-pyrido[1,2-a]pyrimidin-4-one family, including:

  • Piperidinyl and piperazinyl groups at position 7, improving water solubility via tertiary amine protonation .
  • Indazolyl and pyrazolyl substituents , which introduce hydrogen-bonding capabilities absent in the target compound .

Key Data Table: Structural and Functional Comparison

Feature Target Compound Analog from 3-Nitro Derivative () Furochromenylideneamino ()
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one
Position 2 Substituent 2,6-Dimethylmorpholinyl 2,6-Dimethylmorpholinyl H H
Position 3 Substituent (Z)-Thiazolidinone-methylidene (Z)-Thiazolidinone-methylidene Nitro Furochromenylideneamino
Key Biological Activity Not reported Not reported Antiparasitic Analgesic/anti-inflammatory
logP (Predicted) ~3.8 ~2.3 ~1.9 ~2.5

Q & A

Basic: What are the key synthetic pathways for this compound?

The synthesis involves multi-step organic reactions, typically starting with 2,6-dimethylmorpholine and pyrido[1,2-a]pyrimidin-4-one derivatives. Key steps include:

  • Condensation reactions : Formation of the methylidene bridge (Z-configuration) between the thiazolidinone and pyrido-pyrimidinone moieties under reflux conditions .
  • Functional group modifications : Introduction of the 3-phenylpropyl group via nucleophilic substitution or alkylation, often using palladium catalysts or Lewis acids .
  • Purification : Chromatographic techniques (e.g., column chromatography) and recrystallization are critical for isolating the pure product .

Basic: How is the Z-configuration of the methylidene group confirmed?

The Z-configuration is confirmed using:

  • Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the methylidene proton and adjacent groups (e.g., thiazolidinone sulfur) is analyzed .
  • X-ray crystallography : Provides definitive evidence of stereochemistry by resolving bond angles and spatial arrangement .
  • Comparative IR spectroscopy : C=C stretching frequencies differ between Z and E isomers due to conjugation effects .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates, while ethanol improves solubility of intermediates .
  • Catalyst screening : Palladium on carbon (Pd/C) or triethylamine (TEA) may accelerate specific steps like alkylation or cyclization .
  • Temperature control : Reflux conditions (70–100°C) are often optimal for condensation steps, monitored via TLC .

Advanced: How to address discrepancies in reported bioactivity data for structural analogs?

Discrepancies arise due to variations in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized bioassays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • SAR analysis : Compare analogs (e.g., thiazolidinone derivatives with varying alkyl chains) to isolate substituent effects .
  • Dose-response validation : Repeat experiments across multiple concentrations to confirm IC₅₀ values .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing 3-phenylpropyl with isobutyl) to assess impact on activity .
  • Computational docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., tyrosine kinases) .
  • Biological profiling : Test analogs against a panel of targets (e.g., antimicrobial, anticancer) to identify selectivity trends .

Advanced: How to study the compound’s interaction with enzymatic targets?

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., HIV-1 protease) and fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate interactions .
  • Molecular dynamics simulations : Model conformational changes in the enzyme active site upon ligand binding .

Basic: What analytical techniques confirm purity and structural integrity?

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities via mass fragmentation patterns .
  • Multinuclear NMR (¹H, ¹³C, DEPT) : Assigns all protons and carbons, confirming regiochemistry .
  • Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N, S content) .

Advanced: How to mitigate stability issues during biological assays?

  • Storage conditions : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation of the thioxo group .
  • Buffering agents : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the morpholine ring .
  • Light protection : Shield solutions from UV light to avoid photodegradation of the methylidene bridge .

Basic: What are common impurities encountered during synthesis?

  • Unreacted intermediates : Residual pyrido-pyrimidinone or thiazolidinone precursors detected via TLC .
  • Geometric isomers : E-configuration byproducts resolved using silica gel chromatography .
  • Oxidized products : Sulfoxides formed during prolonged exposure to air, identified via MS .

Advanced: How to resolve contradictions in optimal reaction conditions across studies?

  • Design of experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify robust conditions .
  • Cross-validation : Reproduce reported protocols with strict adherence to stoichiometry and equipment specifications .
  • Mechanistic studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .

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